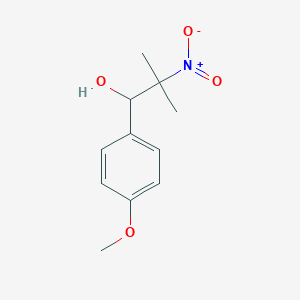
1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is an organic compound characterized by the presence of a nitro group, a methoxy group, and a benzenemethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol typically involves the nitration of a suitable precursor followed by subsequent functional group modifications. One common synthetic route includes the nitration of 4-methoxybenzenemethanol using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro alcohols, amines, and substituted benzenemethanol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacological agent with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-2-nitropropanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(1-Nitro-1-methylethyl)-3-methylbenzenemethanol
- 1-Nitro-1-methylethyl radical
Uniqueness
Alpha-(1-Nitro-1-methylethyl)-4-methoxybenzenemethanol is unique due to the presence of both a nitro group and a methoxy group on the benzenemethanol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-methyl-2-nitropropan-1-ol |
InChI |
InChI=1S/C11H15NO4/c1-11(2,12(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3 |
Clave InChI |
LVNRNHZQQBFGLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=C(C=C1)OC)O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













